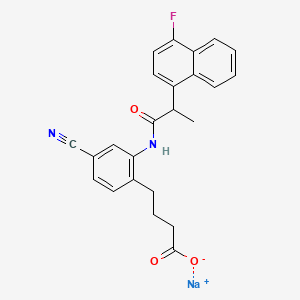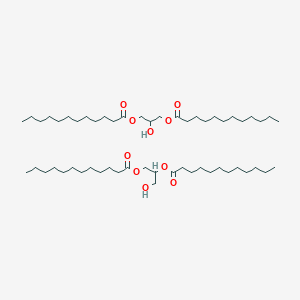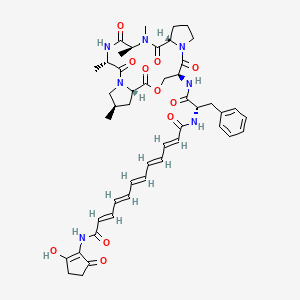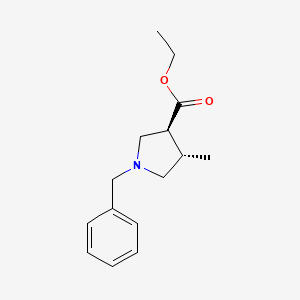
(2,5-dioxopyrrolidin-1-yl) 1-methylindole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,5-dioxopyrrolidin-1-yl) 1-methylindole-4-carboxylate is a synthetic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-dioxopyrrolidin-1-yl) 1-methylindole-4-carboxylate typically involves the esterification of 1-Methyl-1h-indole-4-carboxylic acid with 2,5-dioxo-pyrrolidin-1-yl. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems for precise control of reaction conditions.
化学反应分析
Types of Reactions: (2,5-dioxopyrrolidin-1-yl) 1-methylindole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at the 3-position, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or sulfonylated indole derivatives.
科学研究应用
(2,5-dioxopyrrolidin-1-yl) 1-methylindole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 1-methylindole-4-carboxylate involves its interaction with specific molecular targets. The indole ring can bind to various receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
相似化合物的比较
1-Methyl-1h-indole-3-carboxylic acid: Similar structure but with the carboxylic acid group at the 3-position.
1-Methyl-1h-indole-5-carboxylic acid: Similar structure but with the carboxylic acid group at the 5-position.
1-Methyl-1h-indole-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2-position.
Uniqueness: (2,5-dioxopyrrolidin-1-yl) 1-methylindole-4-carboxylate is unique due to its specific esterification with 2,5-dioxo-pyrrolidin-1-yl, which imparts distinct chemical and biological properties. This esterification can enhance its stability, solubility, and interaction with biological targets compared to other similar compounds .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 1-methylindole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-15-8-7-9-10(3-2-4-11(9)15)14(19)20-16-12(17)5-6-13(16)18/h2-4,7-8H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJAVCBTPKFIFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)ON3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![sodium;(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B8055986.png)

![sodium;(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoyl]amino]propanoyl]amino]propanoate](/img/structure/B8055999.png)

![7-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride](/img/structure/B8056029.png)
![[(1R,2S,3R,5R)-2,3,5-trifluorocyclohexyl]benzene](/img/structure/B8056035.png)
![[(1R,2R,3R,5R)-2,3,5-trifluorocyclohexyl]benzene](/img/structure/B8056042.png)


![1-({[4-Methyl-2-(1h-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B8056058.png)
![(2,5-dioxopyrrolidin-1-yl) 2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetate](/img/structure/B8056065.png)
![(2,5-dioxopyrrolidin-1-yl) 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetate](/img/structure/B8056084.png)
![2-[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]-4-phenyl-1,3-thiazole-5-carboxylic acid](/img/structure/B8056087.png)
